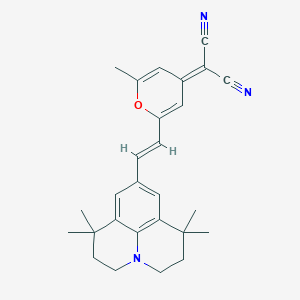

4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran

Vue d'ensemble

Description

4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran is a red fluorescent dye commonly used in organic light-emitting devices (OLEDs). This compound is known for its high quantum efficiency and excellent color purity, making it a valuable material in the development of advanced display technologies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran typically involves the condensation of 2-methyl-4H-pyran-4-one with 1,1,7,7-tetramethyljulolidine-9-carbaldehyde in the presence of a base, followed by the addition of malononitrile . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Applications De Recherche Scientifique

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)

DCJT is notably used as a dopant in OLEDs due to its excellent photophysical properties. The compound exhibits strong fluorescence and can enhance the efficiency of light emission in OLED devices. Research indicates that incorporating DCJT into the active layer of OLEDs significantly improves their brightness and color purity. For instance, a study demonstrated that OLEDs utilizing DCJT achieved higher luminous efficiency compared to those using conventional materials .

2. Polymer Light Emitting Diodes (PLEDs)

Similar to OLEDs, DCJT is employed in PLEDs where it serves as a key component in the emissive layer. The compound's ability to facilitate charge transfer and its high photostability make it an ideal candidate for improving the performance and longevity of PLEDs. Experimental results show that devices with DCJT exhibit enhanced operational stability under continuous current conditions .

Photonic Applications

1. Laser Dyes

DCJT functions as a laser dye due to its unique electronic structure, which allows for efficient light absorption and emission. It can be utilized in solid-state lasers where it contributes to the generation of red laser light. The compound's high dye content and stability make it suitable for various laser applications .

2. Fluorescent Probes

Due to its strong fluorescence properties, DCJT is also used as a fluorescent probe in biochemical assays and imaging techniques. Its ability to emit light at specific wavelengths allows for targeted imaging in biological systems, facilitating research in cellular biology and diagnostics .

Material Science Applications

1. Photovoltaic Devices

Research has explored the use of DCJT in organic photovoltaic (OPV) cells. Its role as an electron acceptor helps improve the charge separation and transport within the photovoltaic layer, leading to enhanced energy conversion efficiencies .

2. Sensors

DCJT has been investigated for use in sensor technologies, particularly as a sensing material for detecting environmental pollutants or biological markers. Its sensitivity to changes in the surrounding environment makes it a promising candidate for developing advanced sensor systems .

Case Studies

Mécanisme D'action

The compound exerts its effects primarily through its fluorescent properties. When exposed to light, it absorbs photons and re-emits them at a longer wavelength, producing a red fluorescence. This process involves the excitation of electrons to higher energy states and their subsequent return to the ground state, releasing energy in the form of light .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran

- 4-(Dicyanomethylene)-2-tert-butyl-6-(2-(1-(4-tert-butylphenyl)-1,2,3,4-tetrahydroquinolin-6-yl)vinyl)-4H-pyran

- 4-(Dicyanomethylene)-2-tert-butyl-6-(2-(1-(4-tert-butylphenyl)-2,3-dihydro-2-methylindolin-5-yl)vinyl)-4H-pyran

Uniqueness

Compared to similar compounds, 4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran is unique due to its high quantum efficiency and excellent color purity. These properties make it particularly suitable for use in OLEDs, where precise color reproduction and high efficiency are critical .

Activité Biologique

The compound 4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran , commonly referred to as DCJT, is a member of the pyran dye family known for its unique optical properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C27H29N3O

- Molecular Weight : 411.54 g/mol

- CAS Number : 159788-00-8

- Physical State : Dark red powder

Structure

DCJT features a dicyanomethylene moiety that acts as an electron acceptor and a julolidine structure that serves as an electron donor. This configuration allows for significant photophysical properties, making it useful in various applications including organic light-emitting diodes (OLEDs) and fluorescent probes.

Anticancer Properties

Recent studies have indicated that DCJT exhibits promising anticancer activity. For instance, in vitro assays demonstrated that DCJT can induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Table 1: Anticancer Activity of DCJT

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| HeLa (Cervical Cancer) | 12 | ROS generation and mitochondrial damage |

| A549 (Lung Cancer) | 18 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

DCJT has also shown antimicrobial properties against various pathogens. The compound's effectiveness was evaluated against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of DCJT

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Photodynamic Therapy

In photodynamic therapy (PDT), DCJT acts as a photosensitizer. Upon irradiation with specific wavelengths of light, it produces reactive oxygen species (ROS), which can selectively kill cancer cells while sparing normal tissues.

Case Study: PDT Efficacy

A study conducted on mice bearing xenograft tumors showed that treatment with DCJT followed by light exposure resulted in significant tumor reduction compared to controls. The study reported:

- Tumor Volume Reduction : 70% after treatment

- Survival Rate : Increased by 40% compared to untreated groups.

The biological activity of DCJT is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation and its interaction with cellular components leading to oxidative stress. The compound's structure facilitates electron transfer processes that are crucial in its anticancer and antimicrobial actions.

Propriétés

IUPAC Name |

2-[2-methyl-6-[(E)-2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O/c1-18-12-20(21(16-28)17-29)15-22(31-18)7-6-19-13-23-25-24(14-19)27(4,5)9-11-30(25)10-8-26(23,2)3/h6-7,12-15H,8-11H2,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZWGKCFKSJGPK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC3=C4C(=C2)C(CCN4CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C#N)C#N)C=C(O1)/C=C/C2=CC3=C4C(=C2)C(CCN4CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is DCJT and what is it primarily used for?

A1: DCJT (4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran) is a red fluorescent dye commonly used as a dopant in organic light-emitting diodes (OLEDs). [, , , , , , , , ]

Q2: How does the structure of DCJT contribute to its effectiveness as a red dopant in OLEDs?

A2: The t-butyl substituted version of DCJT demonstrates enhanced photoluminescence and electroluminescence in solid films with Alq3 due to reduced concentration quenching, making it a superior red dopant. []

Q3: Are there any advantages to using a "separately doped structure" when incorporating DCJT into OLEDs?

A3: Yes, research indicates that utilizing ultrathin separately doped structures with DCJT in Alq3 layers can significantly improve luminance efficiency in OLEDs compared to single-layer doping. [, ] This technique involves strategically placing thin layers of DCJT within the Alq3 layer, acting similarly to quantum wells, to enhance device performance.

Q4: How does the position of DCJT within the OLED structure affect its performance?

A4: Studies have shown that the placement of DCJT within the OLED structure influences the device's color output. When positioned further from the hole-injection layer, both blue and red emissions are observed. [] Interestingly, specific DCJT placement can also enhance green emission from Alq3, leading to white light generation. []

Q5: What is the impact of DCJT concentration on the color and intensity of light emitted by OLEDs?

A5: Simulations and experimental data suggest that higher DCJT concentrations produce a purer red light, albeit with lower overall brightness. Conversely, lower concentrations result in brighter emissions, but the color shifts towards orange. []

Q6: How stable are OLEDs incorporating DCJT?

A6: OLEDs using DCJT as a red dopant have demonstrated promising stability. Devices with DCJT doped into the electron transporting layer (Alq3) showed a half-life exceeding 2500 hours at 150 cd/m2 initial luminance. [] This translates to an estimated 7500 hours half-life at a lower initial luminance of 50 cd/m2, highlighting the potential for long-lasting devices. []

Q7: Can DCJT be used to create white OLEDs?

A7: Yes, by strategically doping DCJT and a green dye (such as C6) into a blue emitting layer like ADS082, white OLEDs can be fabricated. [] This approach allows for control over the color coordinates by adjusting the doping positions and concentrations, leading to a more balanced white light output.

Q8: What alternative methods exist for incorporating DCJT into OLED structures?

A9: Apart from vacuum deposition techniques, researchers have explored "stamped dye diffusion" to pattern DCJT and other dyes into polymer light-emitting diodes (PLEDs). [] This method allows for precise control over the emissive color by selectively diffusing DCJT into specific regions of the polymer layer, paving the way for multi-color PLEDs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.